molecular formula C24H29FN2O3S B2780677 7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 893790-64-2

7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2780677
CAS No.: 893790-64-2
M. Wt: 444.57
InChI Key: YXOSJXFDDARBEW-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a diethylamino group, a dimethylphenylsulfonyl group, a fluorine atom, and a propyl group attached to a quinoline core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine and appropriate leaving groups.

    Sulfonylation: The dimethylphenylsulfonyl group can be attached via sulfonylation reactions using sulfonyl chlorides and suitable bases.

    Propylation: The propyl group can be introduced through alkylation reactions using propyl halides and strong bases.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorine atom or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    7-(diethylamino)-3-(phenylsulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one: Lacks the dimethyl groups on the phenyl ring.

    7-(diethylamino)-3-((3,4-dimethylphenyl)sulfonyl)-6-chloro-1-propylquinolin-4(1H)-one: Contains a chlorine atom instead of fluorine.

    7-(methylamino)-3-((3,4-dimethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one: Has a methylamino group instead of a diethylamino group.

Uniqueness

The uniqueness of 7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the diethylamino group, dimethylphenylsulfonyl group, fluorine atom, and propyl group in a single molecule allows for unique interactions with biological targets and distinct reactivity in chemical transformations.

Properties

IUPAC Name

7-(diethylamino)-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O3S/c1-6-11-27-15-23(31(29,30)18-10-9-16(4)17(5)12-18)24(28)19-13-20(25)22(14-21(19)27)26(7-2)8-3/h9-10,12-15H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOSJXFDDARBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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